Diclofenac potásico

Descripción general

Descripción

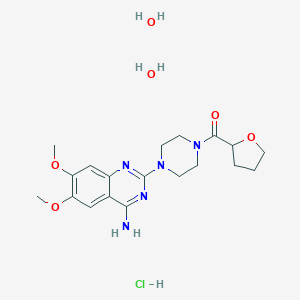

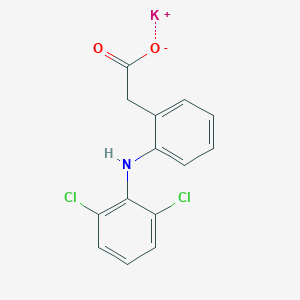

El diclofenac potásico es un fármaco antiinflamatorio no esteroideo (AINE) que se utiliza para tratar el dolor y las enfermedades inflamatorias, como la gota, la artritis y la dismenorrea . Es una forma de sal de potasio del diclofenac, que es un derivado del ácido fenilacético. El this compound es conocido por su rápido inicio de acción, lo que lo hace particularmente útil para el manejo del dolor agudo .

Aplicaciones Científicas De Investigación

El diclofenac potásico tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El diclofenac potásico ejerce sus efectos inhibiendo la actividad de las enzimas ciclooxigenasa-1 (COX-1) y ciclooxigenasa-2 (COX-2) . Estas enzimas son responsables de la síntesis de prostaglandinas, que son mediadores de la inflamación y el dolor . Al inhibir COX-1 y COX-2, el this compound reduce la producción de prostaglandinas, aliviando así el dolor y la inflamación . Los objetivos moleculares y las vías implicadas incluyen la inhibición de la prostaglandina-E2 (PGE2), prostaciclinas y tromboxanos .

Análisis Bioquímico

Biochemical Properties

Diclofenac potassium acts primarily by inhibiting cyclooxygenase (COX)-1 and -2, the enzymes responsible for producing prostaglandins (PGs) . Prostaglandins contribute to inflammation and pain signaling. The inhibition of these enzymes by Diclofenac potassium reduces the biosynthesis of prostaglandins, thereby alleviating inflammation and pain .

Cellular Effects

Diclofenac potassium has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it affects ion channels, leading to changes such as inhibition, activation, or changes in expression patterns .

Molecular Mechanism

The molecular mechanism of Diclofenac potassium involves its interaction with biomolecules and its influence on gene expression . It exerts its effects at the molecular level primarily by binding to and inhibiting the COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diclofenac potassium can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Diclofenac potassium vary with different dosages in animal models . For instance, in dogs, a one-time loading dose of 0.2 mg/kg, orally, is recommended, followed by 0.1 mg/kg per day .

Metabolic Pathways

Diclofenac potassium is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels . For instance, it is metabolized mainly by oxidative pathways followed by glucuronide conjugation .

Transport and Distribution

Diclofenac potassium is transported and distributed within cells and tissues . It is more than 99% bound to human serum proteins, primarily to albumin . It also distributes to the synovial fluid, reaching peak concentration 2-4 hours after administration .

Subcellular Localization

The subcellular localization of Diclofenac potassium and its effects on activity or function are yet to be fully elucidated. Given its mechanism of action, it is likely that it is localized where its target enzymes, COX-1 and COX-2, are found. These enzymes are present in various cell compartments, including the endoplasmic reticulum and nuclear envelope .

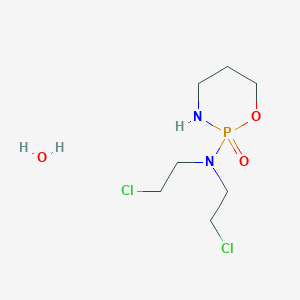

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El diclofenac potásico se sintetiza haciendo reaccionar ácido diclofenac con hidróxido de potasio. La reacción generalmente implica disolver ácido diclofenac en un solvente adecuado, como metanol, y luego agregar hidróxido de potasio para formar la sal de potasio . La reacción generalmente se lleva a cabo a temperatura ambiente y se monitorea usando cromatografía líquida de alta resolución (HPLC) para asegurar la pureza del producto .

Métodos de Producción Industrial: En entornos industriales, el this compound se produce utilizando reactores a gran escala donde el ácido diclofenac se hace reaccionar con hidróxido de potasio en condiciones controladas. El producto se purifica luego a través de procesos de cristalización y filtración para obtener this compound de alta pureza . Se emplean medidas de control de calidad, como HPLC y espectrofotometría UV, para garantizar la consistencia y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El diclofenac potásico experimenta varias reacciones químicas, que incluyen:

Oxidación: El diclofenac puede oxidarse para formar derivados de quinona-imina.

Reducción: Las reacciones de reducción pueden convertir el diclofenac en sus derivados de amina correspondientes.

Sustitución: El diclofenac puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y Condiciones Comunes:

Oxidación: Se utilizan comúnmente reactivos como permanganato de potasio o peróxido de hidrógeno.

Reducción: Se emplean agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se utilizan nucleófilos fuertes como metóxido de sodio o terc-butóxido de potasio.

Productos Principales:

Oxidación: Derivados de quinona-imina.

Reducción: Derivados de amina.

Sustitución: Diversos derivados de diclofenac sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

El diclofenac potásico se compara a menudo con el diclofenac sódico, otra forma de sal del diclofenac. Las principales diferencias entre los dos son:

Inicio de Acción: El this compound tiene un inicio de acción más rápido en comparación con el diclofenac sódico, lo que lo hace más adecuado para el manejo del dolor agudo.

Solubilidad: El diclofenac sódico es más soluble en agua que el this compound, lo que afecta su formulación y biodisponibilidad.

Compuestos Similares:

Ibuprofeno: Otro AINE con propiedades antiinflamatorias y analgésicas similares.

Naproxeno: Un AINE que se utiliza para aliviar el dolor y la inflamación, con una vida media más larga que el diclofenac.

Ketoprofeno: Un AINE con usos similares pero diferentes propiedades farmacocinéticas.

El this compound destaca por su rápido inicio de acción y su efectividad en el manejo del dolor agudo, lo que lo convierte en una opción valiosa en la categoría de los AINE .

Propiedades

Número CAS |

15307-81-0 |

|---|---|

Fórmula molecular |

C14H11Cl2KNO2 |

Peso molecular |

335.2 g/mol |

Nombre IUPAC |

potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate |

InChI |

InChI=1S/C14H11Cl2NO2.K/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19); |

Clave InChI |

NNXQGCHUKGEXEI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] |

SMILES isomérico |

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] |

SMILES canónico |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl.[K] |

Key on ui other cas no. |

15307-81-0 |

Pictogramas |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Números CAS relacionados |

15307-86-5 (Parent) |

Sinónimos |

Dichlofenal Diclofenac Diclofenac Potassium Diclofenac Sodium Diclofenac, Sodium Diclonate P Diclophenac Dicrofenac Feloran GP 45,840 GP-45,840 GP45,840 Novapirina Orthofen Orthophen Ortofen Sodium Diclofenac SR 38 SR-38 SR38 Voltaren Voltarol |

Origen del producto |

United States |

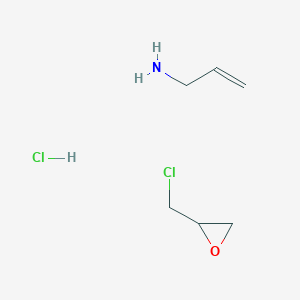

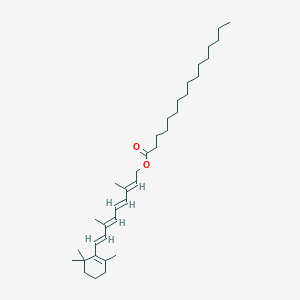

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

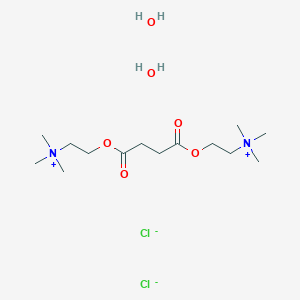

Feasible Synthetic Routes

Q1: How does Diclofenac Potassium exert its analgesic, anti-inflammatory, and antipyretic effects?

A1: Diclofenac Potassium primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. [, , , , ] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. By inhibiting COX, Diclofenac Potassium effectively reduces the production of prostaglandins, thereby alleviating these symptoms.

Q2: What is the molecular formula and weight of Diclofenac Potassium?

A2: The molecular formula of Diclofenac Potassium is C14H10Cl2KNO2, and its molecular weight is 334.24 g/mol.

Q3: What spectroscopic techniques are commonly employed to characterize Diclofenac Potassium?

A3: Researchers utilize a range of spectroscopic methods, including UV-Spectrophotometry, HPLC (High-Performance Liquid Chromatography), and HPTLC (High-Performance Thin Layer Chromatography) to analyze and quantify Diclofenac Potassium in various matrices. [, , , , , , , , ]

Q4: How does the stability of Diclofenac Potassium vary under different storage conditions?

A4: Studies have assessed the stability of Diclofenac Potassium formulations under various stress conditions like hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal degradation. [] These studies guide the development of stable formulations with appropriate packaging and storage recommendations.

Q5: What formulation strategies have been explored to enhance the bioavailability of Diclofenac Potassium?

A5: Researchers have investigated various approaches, including the development of solid dispersions, [, ] microspheres, [, ] nanoemulsions, [] ethosomes, [] and transdermal patches, [, , ] to improve the solubility, dissolution rate, and ultimately, the bioavailability of Diclofenac Potassium.

Q6: What is the rationale behind developing fast-disintegrating tablets (FDTs) of Diclofenac Potassium?

A6: FDTs aim to improve patient compliance and potentially enhance the onset of action by disintegrating rapidly in the oral cavity, allowing for faster absorption. []

Q7: How does the pharmacokinetic profile of Diclofenac Potassium differ between various formulations?

A7: Studies comparing the pharmacokinetics of Diclofenac Potassium liquid-filled soft gelatin capsules (DPSGC) with conventional tablets revealed a shorter time to peak plasma concentration (Tmax) and higher peak plasma concentration (Cmax) for the DPSGC formulation. [, ] This suggests faster and potentially more consistent absorption with the novel formulation.

Q8: What is the clinical significance of the rapid absorption of certain Diclofenac Potassium formulations?

A8: Rapidly absorbed formulations are particularly beneficial in clinical settings where fast pain relief is desired, such as in acute migraine or post-operative pain management. [, , , ]

Q9: What animal models are commonly used to evaluate the analgesic efficacy of Diclofenac Potassium?

A9: The hot plate method in rats is frequently employed to assess the analgesic properties of Diclofenac Potassium formulations. [] This model measures the latency of the animal to withdraw its paw from a hot surface, indicating pain relief.

Q10: How does the efficacy of Diclofenac Potassium compare to other NSAIDs in clinical trials for specific indications?

A10: Several clinical trials have compared the efficacy of Diclofenac Potassium to other NSAIDs like aspirin, piroxicam, tenoxicam, and etodolac in managing pain and inflammation associated with various conditions. [, , , ] The results vary depending on the specific indication, dosage regimen, and patient population studied.

Q11: What are some strategies being explored to minimize the gastrointestinal side effects associated with Diclofenac Potassium?

A11: Efforts are focused on developing formulations that bypass the gastrointestinal tract, such as transdermal patches, [, , ] to reduce the risk of gastrointestinal irritation and ulceration. Additionally, co-administration with antacids has been explored to mitigate this side effect. []

Q12: How are analytical methods for Diclofenac Potassium validated to ensure accuracy and reliability?

A12: Validation of analytical methods, including spectrophotometric and chromatographic techniques, is crucial to ensure the accuracy, precision, linearity, and specificity of the methods used to quantify Diclofenac Potassium in various matrices. [, , , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)